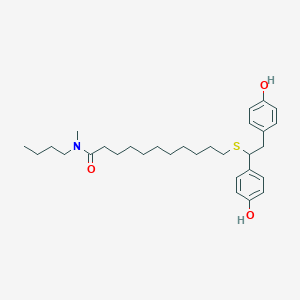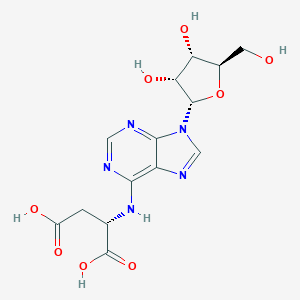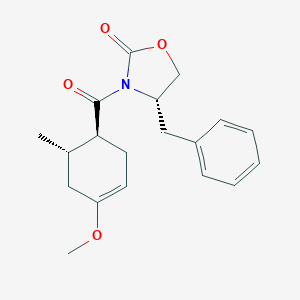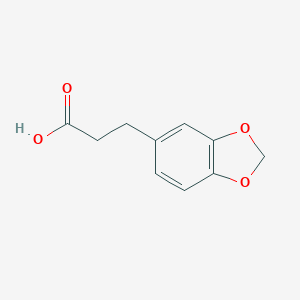
3-(3,4-Methylenedioxyphenyl)propionic acid
Übersicht
Beschreibung
“3-(3,4-Methylenedioxyphenyl)propionic acid” is a chemical compound with the linear formula C10H10O4 . It is also known by other names such as “1,3-Benzodioxole-5-propanoic acid”, “3,4-(methylenedioxy)hydrocinnamic acid”, and "3,4-Methylenedioxydihydrocinnamic acid" .
Molecular Structure Analysis
The molecular weight of “3-(3,4-Methylenedioxyphenyl)propionic acid” is 194.18 . The InChI string representation of its structure is 1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) .
Physical And Chemical Properties Analysis
“3-(3,4-Methylenedioxyphenyl)propionic acid” is a solid compound . It has a melting point of 83-87 °C . It’s soluble in chloroform and ethyl acetate .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Activity
Substituted cinnamic and dihydrocinnamic acids, which include “3-(3,4-Methylenedioxyphenyl)propionic acid”, have been shown to exhibit anti-inflammatory and analgesic activity . These compounds could potentially be used in the development of new drugs for treating conditions associated with inflammation and pain.
Induction of γ Globin Gene Expression
“3-(3,4-Dimethoxyphenyl)propionic acid”, a compound similar to “3-(3,4-Methylenedioxyphenyl)propionic acid”, has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression . This suggests that “3-(3,4-Methylenedioxyphenyl)propionic acid” might also have potential applications in genetic research, particularly in studies related to gene expression.
Safety and Hazards
Wirkmechanismus
Target of Action
3-(3,4-Methylenedioxyphenyl)propionic acid is a substituted cinnamic acid derivative . Cinnamic acids are known to exhibit anti-inflammatory and analgesic activity . .
Mode of Action
It is known that cinnamic acids, to which this compound is related, have anti-inflammatory and analgesic activity . This suggests that the compound may interact with targets involved in inflammation and pain signaling pathways.
Biochemical Pathways
Given its structural similarity to cinnamic acids, it may influence pathways related to inflammation and pain signaling .
Pharmacokinetics
It is soluble in chloroform and ethyl acetate , which suggests it may have good bioavailability.
Result of Action
Given its structural similarity to cinnamic acids, it may have anti-inflammatory and analgesic effects .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could influence its stability.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJGLLTSVRSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182422 | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)propionic acid | |
CAS RN |
2815-95-4 | |
| Record name | 1,3-Benzodioxole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzodioxol-5-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of αvβ3 antagonism and how does 3-(3,4-Methylenedioxyphenyl)propionic acid contribute?
A: The αvβ3 integrin, a cell surface receptor, plays a crucial role in various physiological processes, including angiogenesis (blood vessel formation) and bone remodeling. [] Overactivation of αvβ3 has been linked to diseases like osteoporosis, diabetic retinopathy, and cancer. [] Therefore, blocking this receptor with antagonists like those containing 3-(3,4-Methylenedioxyphenyl)propionic acid represents a potential therapeutic strategy.
Q2: How do researchers study the binding of these antagonists to αvβ3?
A: Scientists utilize techniques like ligand-protein docking analyses to understand how these antagonists interact with αvβ3. [] This computational method simulates the binding of small molecules, like the indole derivatives containing 3-(3,4-Methylenedioxyphenyl)propionic acid, to the receptor. This allows researchers to visualize potential binding modes and identify crucial interactions that contribute to the antagonist's potency. This information guides further drug design efforts to optimize the structure for enhanced activity and selectivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

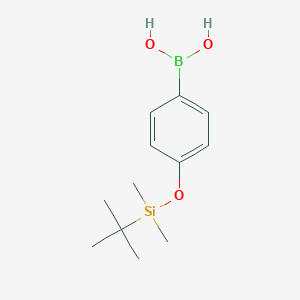
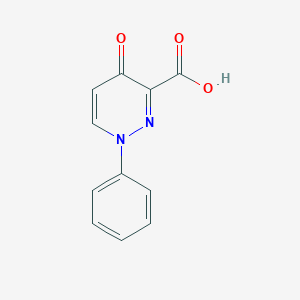



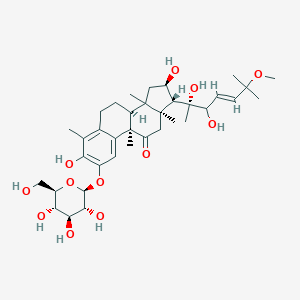
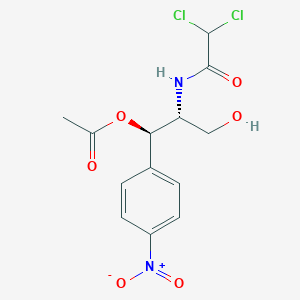
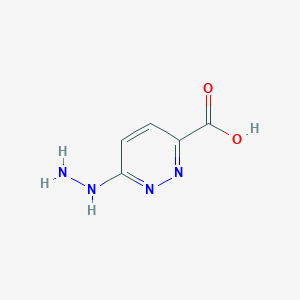
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
